molecular formula C17H16ClN5O2S B2574639 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide CAS No. 890637-73-7

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide

Cat. No. B2574639
CAS RN: 890637-73-7
M. Wt: 389.86
InChI Key: ICNQZVWOFOEIGX-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to be effective in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Scientific Research Applications

Occurrence and Fate of Chemical Compounds in the Environment

Research on parabens and chlorinated hydrocarbons, for instance, has shown their widespread presence in water bodies and their potential endocrine-disrupting effects, emphasizing the need for careful consideration of chemical compounds' environmental fate and behavior. These studies suggest that understanding the environmental pathways and degradation products of specific compounds like "2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" is crucial for assessing their environmental impact (Haman et al., 2015; Kimbrough, 1972).

Toxicity and Health Impacts

The toxicological studies on antimicrobial compounds like triclosan highlight the significance of evaluating the health impacts of chemical exposure. These insights underscore the importance of researching the toxicity profiles of compounds, including potential cytotoxic, genotoxic, and endocrine disruptor effects, for informed risk assessment and safe application (Bedoux et al., 2012).

Therapeutic Applications and Drug Discovery

While the search for new types of anticancer drugs with high tumor specificity and less keratinocyte toxicity does not directly mention "2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide," it illustrates the ongoing efforts in medicinal chemistry to develop safer and more effective therapeutic agents. This research direction is vital for identifying novel drug candidates with improved efficacy and reduced side effects (Sugita et al., 2017).

properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-4-3-5-15(10-13)25-2)26-17-20-21-22-23(17)14-8-6-12(18)7-9-14/h3-11H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNQZVWOFOEIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)SC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide

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